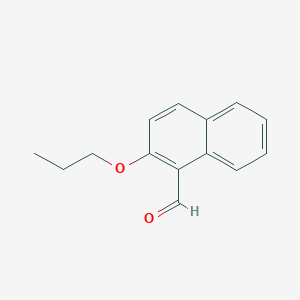

2-Propoxy-1-naphthaldehyde

説明

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis

The naphthalene scaffold is a fundamental structural motif in organic chemistry, prized for its utility in creating a diverse array of biologically active compounds. ekb.egekb.eg Its planar, aromatic system allows for predictable and controllable functionalization, making it an ideal starting point for constructing elaborate molecular architectures. researchgate.net Naphthalene and its derivatives are key components in numerous FDA-approved drugs, highlighting their therapeutic importance across various disease areas, including infectious diseases, cancer, and inflammatory conditions. ekb.eg

The inherent properties of the naphthalene core, such as its hydrophobicity and ability to engage in π-π stacking interactions, are crucial for its biological activity. These interactions can enhance the binding affinity of naphthalene-containing molecules to biological targets like enzymes and receptors. vulcanchem.com The activity of these compounds is often linked to their metabolites, which can interact with cellular proteins and influence various biochemical pathways. researchgate.net

Contextualizing 2-Propoxy-1-naphthaldehyde within the Broader Field of Naphthalene Aldehyde Chemistry

Naphthalene aldehydes, characterized by a formyl (-CHO) group attached to the naphthalene ring, are a significant subclass of naphthalene derivatives. The aldehyde group is highly reactive and participates in a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. solubilityofthings.com This reactivity makes naphthalene aldehydes valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com

This compound is distinguished by the presence of a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the naphthalene ring, in addition to the aldehyde group at the 1-position. This specific substitution pattern influences the compound's steric and electronic properties, which in turn affect its reactivity and potential applications. The synthesis of such alkoxy-substituted naphthaldehydes is often achieved through the Williamson ether synthesis, where a hydroxy-naphthaldehyde is reacted with an alkyl halide in the presence of a base. semanticscholar.org

Overview of Current Research Trajectories and Key Objectives for this compound

Current research on this compound and related compounds is largely focused on their potential as precursors in the synthesis of novel bioactive molecules. For instance, 2-alkoxy-naphthaldehydes have been utilized in the Claisen-Schmidt condensation to produce chalcones, which are known to exhibit a wide range of pharmacological activities. semanticscholar.orgtandfonline.com

A key objective in this area is to explore how modifications to the alkoxy group and the naphthalene scaffold can modulate the biological activity of the resulting compounds. Researchers are investigating the structure-activity relationships of these derivatives to design more potent and selective agents for various therapeutic targets. tandfonline.com The synthesis and characterization of new derivatives, along with computational studies like molecular docking, are crucial components of this research. tandfonline.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885-26-7 echemi.com |

| Molecular Formula | C14H14O2 chemicalbook.com |

| Molecular Weight | 214.26 g/mol chemicalbook.com |

| Melting Point | 63-64 °C chemicalbook.com |

| Boiling Point | 370.2±15.0 °C (Predicted) chemicalbook.com |

| Density | 1.114±0.06 g/cm3 (Predicted) chemicalbook.com |

| XLogP3 | 3.4 echemi.com |

Interactive Data Table: Spectroscopic Data for Naphthalene Derivatives

| Compound | Spectroscopic Data | Reference |

|---|---|---|

| This compound | Not explicitly detailed in the provided search results. | |

| 2-Naphthyl propyl ether | ¹H NMR: Available; GC-MS: Available; FTIR: Available. nih.gov | nih.gov |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | ³¹P NMR: δ 12.14 ppm; IR (cm⁻¹): 1650-1750 (C=O), 1250 (P=O), 1050 (P-O-C), 1245, 1290 (C-N); HRMS (ESI): m/z 531.14039 [M+Na]⁺. mdpi.com | mdpi.com |

| Epoxyeicosatrienoic methyl esters | ¹H NMR (400 MHz, CDCl₃): δ 5.55–5.38 (6H, m), 3.70 (3H, s), 2.99–2.95 (2H, m), 2.87–2.82 (3H, m), 2.46–2.22 (5H, m), 2.16–2.05 (3H, m), 1.78–1.69 (3H, m), 1.38–1.28 (6H, m), 0.91 (3H, t, J = 7.0 Hz); ¹³C NMR (100 MHz, CDCl₃): δ 174.1, 132.9, 131.4, 131.0, 130.6, 130.4, 129.2, 129.0, 128.8, 128.5, 127.8, 125.0, 124.6, 124.4, 124.0, 123.6, 57.2, 56.4, 51.5, 33.4, 31.7, 31.5, 29.2, 27.8, 27.4, 27.2, 26.8, 26.6, 26.3, 26.2, 25.8, 25.6, 24.8, 22.6, 22.5, 14.1, 14.0; HRESIMS: m/z 357.2429 [M+Na]⁺. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSPXFVANRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366174 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-26-7 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propoxy 1 Naphthaldehyde and Its Structural Analogues

Established Synthetic Pathways to 2-Propoxy-1-naphthaldehyde

Etherification Reactions Involving 2-Hydroxy-1-naphthaldehyde (B42665) Precursors

A primary and well-established method for the synthesis of this compound and its analogues is the Williamson ether synthesis. This reaction involves the etherification of a 2-hydroxy-1-naphthaldehyde precursor. In a typical procedure, 2-hydroxy-1-naphthaldehyde is reacted with an alkyl halide, such as 1-iodopropane (B42940) or benzyl (B1604629) bromide, in the presence of a base. smolecule.com

Commonly used bases include potassium carbonate, and the reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). For instance, the synthesis of 2-(benzyloxy)-1-naphthaldehyde (B183195), a structural analogue, is achieved by reacting 2-hydroxy-1-naphthaldehyde with benzyl bromide and potassium carbonate. The use of ultrasound irradiation has been shown to significantly accelerate this type of reaction, with yields of up to 77% being achieved in just 30 minutes at 40°C. Another variation involves using benzyl chloride in acetone with potassium carbonate and a catalytic amount of potassium iodide, which can produce yields as high as 92% after a four-hour reflux.

A similar approach is used for the synthesis of 4-propoxy-1-naphthaldehyde, where 4-hydroxy-1-naphthaldehyde (B1296455) is treated with 1-iodopropane in the presence of sodium hydride in a mixed solvent system of tetrahydrofuran (B95107) and N,N-dimethylformamide. smolecule.com

The ethylation of 2-hydroxy-1-naphthaldehyde has been effectively carried out using anhydrous ethanol (B145695) with sodium bisulfate monohydrate as a catalyst. This reaction, when refluxed for 4-6 hours, can yield 2-ethoxy-1-naphthaldehyde (B42516) in high yields of 94–96% after quenching in ice-cold water.

Table 1: Williamson Ether Synthesis of Alkoxy-Naphthaldehydes

| Precursor | Reagent | Base/Catalyst | Solvent | Conditions | Product | Yield |

| 2-Hydroxy-1-naphthaldehyde | Benzyl bromide | K₂CO₃ | DMF | 40°C, 30 min (Ultrasound) | 2-(Benzyloxy)-1-naphthaldehyde | 77% |

| 2-Hydroxy-1-naphthaldehyde | Benzyl chloride | K₂CO₃/KI | Acetone | Reflux, 4 hours | 2-(Benzyloxy)-1-naphthaldehyde | 92% |

| 4-Hydroxy-1-naphthaldehyde | 1-Iodopropane | NaH | THF/DMF | 0°C to RT, 2 hours | 4-Propoxy-1-naphthaldehyde | N/A |

| 2-Hydroxy-1-naphthaldehyde | Ethanol | NaHSO₄·H₂O | Anhydrous Ethanol | Reflux, 4-6 hours | 2-Ethoxy-1-naphthaldehyde | 94-96% |

Multi-step Synthetic Sequences for Alkoxy-Naphthaldehydes

The synthesis of alkoxy-naphthaldehydes can also be accomplished through multi-step sequences, which are particularly useful for preparing highly substituted derivatives. researchgate.net These sequences often involve the initial formation of an alkoxy-naphthalene, followed by formylation to introduce the aldehyde group.

One such pathway begins with the ethylation of 2-naphthol (B1666908), followed by formylation using the Gattermann–Koch reaction with dimethylformamide (DMF) and phosphorus oxychloride to yield 2-ethoxy-1-naphthaldehyde. This intermediate can then be oxidized to the corresponding carboxylic acid if desired.

For more complex structures, such as those required for the synthesis of rubromycins, intricate multi-step routes have been devised. researchgate.net One approach started with 1,5-dihydroxynaphthalene (B47172) and proceeded through a sequence of reactions to afford a pentaalkoxy-substituted naphthaldehyde. researchgate.net Another strategy employed an aryne cycloaddition to generate a functionalized naphthalene (B1677914) skeleton, which served as a precursor for further elaboration into the desired aldehyde. researchgate.net These multi-step syntheses allow for the regioselective introduction of various functional groups, providing access to a wide range of complex alkoxy-naphthaldehyde derivatives. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the application of green chemistry principles in the synthesis of naphthaldehyde derivatives.

Green Chemistry Principles Applied to Naphthalene Aldehyde Synthesis

Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. juniperpublishers.com In the context of naphthaldehyde synthesis, this has manifested in the development of solvent-free reaction conditions and the use of heterogeneous catalysts. tandfonline.comtandfonline.com

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures. acs.orgresearchgate.net Several synthetic transformations involving naphthaldehyde precursors have been successfully adapted to solvent-free conditions.

For example, the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates has been achieved by grinding a mixture of 2-hydroxy-1-naphthaldehyde, a barbituric acid derivative, and a catalyst at 60°C. tandfonline.comtandfonline.com This method not only eliminates the need for hazardous solvents but also leads to admirable yields and reduced reaction times compared to conventional solvent-based methods. tandfonline.comtandfonline.comresearchgate.net

The Cannizzaro reaction of 1-naphthaldehyde (B104281) has also been performed under solvent-free conditions by heating it with powdered potassium hydroxide (B78521), yielding 1-naphthoic acid and 1-naphthalenemethanol (B1198782) in high yields. tandfonline.comacs.org Similarly, the synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation reaction of 2-naphthol, an amide, and an aldehyde can be carried out under solvent-free conditions at elevated temperatures. researchgate.net

Heterogeneous catalysts are another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

Chitosan-SO3H , a biodegradable and biocompatible catalyst, has been effectively used in the synthesis of derivatives from 2-hydroxy-1-naphthaldehyde. tandfonline.comtandfonline.comresearchgate.net In the solvent-free synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates, chitosan-SO3H proved to be a highly efficient catalyst. tandfonline.comtandfonline.comresearchgate.net It has also been employed in the one-pot, four-component synthesis of highly functionalized imidazole (B134444) derivatives, where its heterogeneous nature allows for easy recovery and reuse. acs.orgresearchgate.net The use of chitosan-SO3H, particularly in combination with microwave irradiation, further enhances the green credentials of these synthetic protocols. acs.orgresearchgate.net

MCM-41 , a mesoporous aluminosilicate, is another heterogeneous catalyst that has found application in fine chemical synthesis. acs.org While specific examples for this compound are not detailed, the use of such materials as catalysts for various organic transformations highlights a promising avenue for the development of greener synthetic routes for naphthaldehydes. acs.org

Table 2: Green Synthesis Approaches for Naphthaldehyde Derivatives

| Reaction Type | Precursors | Catalyst | Conditions | Key Advantages |

| Barbiturate (B1230296) Synthesis | 2-Hydroxy-1-naphthaldehyde, Barbituric acid derivatives | Chitosan-SO3H | Solvent-free, 60°C | High yield, reduced reaction time, no hazardous solvents |

| Cannizzaro Reaction | 1-Naphthaldehyde | KOH (powdered) | Solvent-free, heating | High yields, reduced waste |

| Amidoalkyl-2-naphthol Synthesis | 2-Naphthol, Amide, Aldehyde | Adipic acid | Solvent-free, 120°C | Biodegradable catalyst, efficient |

| Imidazole Synthesis | Aldehydes, Amines, Benzil (B1666583), Ammonium (B1175870) acetate | Chitosan-SO3H | Microwave irradiation | High yields, short reaction time, catalyst reusability |

Implementation of Aqueous Micellar Media as Reaction Environments

The use of aqueous micellar media represents a significant advancement in green chemistry, offering an alternative to volatile organic solvents. This technique is particularly relevant for the synthesis of this compound and its analogues, primarily in the O-alkylation step.

Micellar catalysis relies on the properties of surfactants, which form spherical aggregates called micelles in water above a certain concentration (the critical micelle concentration). These micelles possess a hydrophobic core and a hydrophilic surface. In aqueous solutions, organic substrates are partitioned into the hydrophobic core, effectively increasing their local concentration and facilitating more efficient collisions between reactant molecules. This encapsulation can lead to enhanced reaction rates and yields.

A key step in one synthetic route to this compound is the propoxylation of a suitable precursor, such as 2-naphthol, to form 2-propoxynaphthalene (B28592). Research has demonstrated that microwave-assisted O-alkylation of β-naphthol with propyl bromide can be effectively carried out in a micellar solution containing a surfactant like cetyl trimethyl ammonium bromide (CTAB). smolecule.com This approach not only accelerates the reaction but also aligns with the principles of green chemistry by using water as the bulk solvent.

Similarly, a convenient method has been developed for the O-alkylation of 2-hydroxy-1-naphthaldehyde with propargyl bromide (an analogue of propyl bromide) in the presence of K₂CO₃ as a base within a micellar medium. The study reported that the reaction rate and yield were significantly improved in the micellar solution compared to the same reaction conducted in the absence of the surfactant. The presence of an electron-withdrawing group, such as the aldehyde in 2-hydroxy-1-naphthaldehyde, favors the formation of the phenoxide ion, which in turn facilitates the subsequent alkylation to form the ether linkage.

| Reaction | Substrate | Reagent | Medium | Key Advantages of Micellar Medium | Reference |

|---|---|---|---|---|---|

| O-Propoxylation | β-Naphthol | Propyl Bromide | Aqueous CTAB solution (Micellar) | Reduced reaction times (with microwave irradiation), use of water as solvent. | smolecule.com |

| O-Alkylation | 2-Hydroxy-1-naphthaldehyde | Propargyl Bromide | Aqueous micellar solution | Yield reportedly ten times greater; reaction time significantly reduced. |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs). This is typically achieved in a two-stage process: ether formation followed by formylation, or by formylating a precursor phenol (B47542) before etherification.

Route 1: Formylation of 2-Propoxynaphthalene

This route begins with the synthesis of 2-propoxynaphthalene via the Williamson ether synthesis from 2-naphthol and a propyl halide. smolecule.com The subsequent introduction of the aldehyde group at the C1 position is a critical step governed by regioselectivity. The propoxy group (-OC₃H₇) is an activating, ortho-, para-directing group. In the naphthalene ring system, the C1 position is electronically activated by the C2-propoxy group and is the sterically preferred site for electrophilic substitution.

Several formylation methods can be employed:

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). It is a powerful method for formylating activated aromatic rings. For alkoxynaphthalenes, this reaction is known to be highly regioselective. sciforum.net The reaction of 2-propoxynaphthalene with the Vilsmeier reagent is expected to yield this compound with high selectivity due to the strong directing effect of the propoxy group.

Duff Reaction : This method formylates highly activated aromatic rings, like phenols, using hexamethylenetetramine in an acidic medium. wikipedia.org It proceeds with a preference for the ortho position relative to the activating group. wikipedia.org While typically used on phenols, its principles of ortho-selectivity are relevant.

Reimer-Tiemann Reaction : This reaction also formylates phenols, preferentially at the ortho position, using chloroform (B151607) and a strong base. lookchem.comorgsyn.org

Route 2: Propoxylation of 2-Hydroxy-1-naphthaldehyde

An alternative strategy involves the propoxylation of commercially available 2-hydroxy-1-naphthaldehyde. This approach is highly chemoselective. The reaction is a nucleophilic substitution (SN2) where the phenoxide ion, formed by deprotonating the hydroxyl group with a base like potassium carbonate (K₂CO₃), attacks a propyl halide. tandfonline.comsemanticscholar.org The aldehyde group is unreactive under these basic conditions, ensuring that only O-alkylation occurs. This method avoids the regioselectivity issues of the formylation step as the aldehyde is already in the desired position.

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and side products.

For the propoxylation of 2-hydroxy-1-naphthaldehyde , key parameters include:

Base and Solvent : A combination of a moderate base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as DMF is commonly used. tandfonline.com

Stoichiometry : Precise control of the molar ratio of the naphthol to the alkylating agent is important to prevent side reactions. A slight excess of the propyl halide may be used to ensure complete conversion of the starting material.

Temperature and Time : The reaction is typically heated to ensure a reasonable rate. Sonication or microwave irradiation can be used to accelerate the reaction, often leading to excellent yields in shorter time frames. tandfonline.comsemanticscholar.org Reaction times of 2-4 hours are typical under conventional heating.

For the formylation of 2-propoxynaphthalene , optimization depends on the specific method:

Vilsmeier-Haack Reaction : The yield can be optimized by controlling the reaction temperature, typically between 90-100°C, and the stoichiometry of the formylating agent. sciforum.net

Duff Reaction : This reaction requires high temperatures (150-160°C) and anhydrous conditions in its initial phase to be successful. core.ac.uk Yields are often moderate and require optimization of heating time and purification methods. wikipedia.org

Reimer-Tiemann Reaction : Optimization involves controlling the temperature (e.g., 60–70°C) and the rate of addition of chloroform to manage the exothermic reaction and prevent the formation of byproducts. lookchem.comorgsyn.org

| Reaction Step | Method | Key Parameters to Optimize | Typical Conditions | Reference |

|---|---|---|---|---|

| Propoxylation | Williamson Ether Synthesis | Base, Solvent, Temperature, Time, Molar Ratios | K₂CO₃ in DMF; Sonication or conventional heating (e.g., 80-120°C). | tandfonline.com |

| Formylation | Vilsmeier-Haack | Temperature, Stoichiometry | POCl₃/DMF, 90-100°C. | sciforum.net |

| Formylation (of precursor phenol) | Reimer-Tiemann | Temperature, Rate of Reagent Addition | CHCl₃, strong base, 60-70°C. | lookchem.comorgsyn.org |

| Formylation (of precursor phenol) | Duff Reaction | Temperature, Anhydrous Conditions | Hexamethylenetetramine, glycerol, 150-160°C. | core.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propoxy 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the number and types of protons in a molecule and their neighboring environments. In 2-propoxy-1-naphthaldehyde, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton, the aromatic protons of the naphthalene (B1677914) ring, and the protons of the propoxy group.

The aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.7 and 10.3 ppm. chemicalbook.comtau.ac.il The aromatic protons resonate in the range of δ 7.0 to 9.2 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the naphthalene ring and the electronic effects of the propoxy and aldehyde substituents. chemicalbook.com The propoxy group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom. These signals for the propoxy group are typically found in the upfield region of the spectrum. ijpcbs.com For instance, in a derivative, the methyl protons of a propoxy group might appear as a triplet around δ 1.5 ppm, and the methylene protons as a quartet around δ 4.5 ppm. ijpcbs.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.7 - 10.3 | Singlet |

| Aromatic (Ar-H) | 7.0 - 9.2 | Multiplet |

| Methylene (-OCH₂-) | ~4.5 | Triplet |

| Methylene (-CH₂-) | Multiplet | Sextet/Multiplet |

| Methyl (-CH₃) | ~1.5 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific substitution pattern of the derivative. tau.ac.il

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon environments. savemyexams.com

In this compound, the carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum, typically in the range of δ 190-220 ppm. organicchemistrydata.org The aromatic carbons of the naphthalene ring resonate between δ 110 and 160 ppm. researchgate.net The carbons of the propoxy group are found in the upfield region, with the carbon attached to the oxygen (-OCH₂-) appearing around δ 60-70 ppm, and the other two aliphatic carbons at higher field strengths. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electron-donating propoxy group and the electron-withdrawing aldehyde group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 220 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methylene (-OCH₂-) | 60 - 70 |

| Methylene (-CH₂-) | 20 - 30 |

| Methyl (-CH₃) | 10 - 15 |

Note: These are approximate ranges and can be influenced by the solvent and specific molecular structure. organicchemistrydata.orglibretexts.org

Two-Dimensional NMR Techniques for Elucidating Molecular Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This is instrumental in tracing the proton-proton networks within the propoxy chain and along the naphthalene ring. mdpi.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. libretexts.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for example, linking the propoxy group to the naphthalene ring at the C2 position and the aldehyde group at the C1 position. libretexts.org

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural elucidation of this compound and its derivatives can be achieved. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups in a molecule. The spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band due to the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹ for conjugated aldehydes. wpmucdn.com The presence of the propoxy group is confirmed by the C-O-C stretching vibrations, which are usually observed in the fingerprint region, around 1250 cm⁻¹. The aromatic nature of the naphthalene ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1400-1600 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations of the propoxy group are observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 | Strong |

| C-H Stretch | 2700 - 2800 & 2800 - 2900 | Medium, often a doublet | |

| Propoxy (-OCH₂CH₂CH₃) | C-O-C Stretch | ~1250 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong | |

| Naphthalene Ring | Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions. wpmucdn.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. Vibrations that are symmetric and involve a change in polarizability often produce strong Raman signals, whereas they may be weak in the FT-IR spectrum.

For this compound, the C=O stretching vibration of the aldehyde is also observable in the Raman spectrum. The aromatic ring vibrations of the naphthalene moiety, particularly the symmetric ring breathing modes, typically give rise to strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint for the molecule. researchgate.net For naphthalene itself, characteristic Raman peaks are observed that can be compared to the spectrum of its derivatives. researchgate.net

The combined use of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confident identification and structural characterization of this compound and its derivatives. researchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structural features of organic molecules through the analysis of their fragmentation patterns. Techniques such as high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), are critical for validating the molecular weight of naphthaldehyde derivatives with high precision. For instance, the molecular formula of 6-propoxy-2-naphthaldehyde, an isomer of the title compound, is C₁₄H₁₄O₂, corresponding to a theoretical mass of 214.26 g/mol , which can be precisely confirmed using methods like ESI-Time of Flight (TOF) mass spectrometry. researchgate.net

The fragmentation of these molecules under ionization provides a roadmap to their structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is often prominent. For many Schiff bases derived from substituted aldehydes, the molecular ion peak is the base peak in the spectrum when ionized with electrons in the 20-140 eV range. uol.de However, the fragmentation pathways are highly dependent on the substitution pattern. For example, in Schiff bases synthesized from salicylaldehyde (B1680747) and ortho-substituted anilines, the base peak is often observed as [M-X]⁺, where X is the ortho substituent. uol.de

For Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the fragmentation can be complex. In one study, a novel Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and an antiviral drug showed a clear molecular ion peak at m/e = 478, confirming its formula weight. uhu-ciqso.es The subsequent fragmentation pattern supported the proposed structure. uhu-ciqso.es Similarly, in the analysis of natural products, the structures of novel naphthaldehyde derivatives isolated from Diospyros kaki were identified using HRMS, with one compound showing a characteristic ionic form at an m/z of 218. crystallography.net

While a specific fragmentation pathway for this compound is not detailed in the provided literature, expected fragmentation would likely involve the loss of the propoxy group or fragments thereof (e.g., loss of a propyl radical, C₃H₇•, or propene, C₃H₆) and the loss of the formyl group (CHO•) or carbon monoxide (CO). The stability of the naphthalene ring system would likely result in a prominent fragment corresponding to the naphthyl core.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing absorption (UV-Vis) and emission (fluorescence) techniques, provides profound insights into the electronic structure and resulting photophysical properties of molecules. The naphthalene core, with its extended π-system, makes its derivatives, including this compound, chromophoric and often fluorescent.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states, typically π→π* and n→π* transitions in aromatic aldehydes. The absorption spectra of naphthaldehyde derivatives are sensitive to substitution, solvent polarity, pH, and concentration. researchgate.net The parent 1-naphthaldehyde (B104281) exhibits a UV/Vis spectrum that can be significantly altered in the presence of Lewis acids, which coordinate to the carbonyl oxygen and cause a bathochromic (red) shift in the absorption profile. epa.govnih.gov

For substituted naphthaldehydes, the position and intensity of absorption bands are key identifiers. Naphthalene derivatives with extensive aliphatic substitution show a common electronic absorption band around 220 nm, attributed to S₃ ← S₀ transitions within the aromatic π-orbitals. uol.de In Schiff bases derived from 2-hydroxy-1-naphthaldehyde, characteristic absorption bands are observed that can be assigned to π→π* and n→π* transitions of the conjugated system and the azomethine group, respectively. mdpi.comcardiff.ac.uk For example, a Schiff base synthesized from 4-propoxybenzaldehyde (B1265824) showed a π→π* electronic transition for the C=N bond in the 361-385 nm range. uhu-ciqso.es

Alkoxy substitution, as in this compound, influences the electronic properties. Studies on alkoxy-substituted dyes show that their absorption and emission can be tuned across the visible spectrum. acs.orgunits.it A related compound, 2-(benzyloxy)-1-naphthaldehyde (B183195), is classified as an aromatic aldehyde with an extended π-system, a feature that governs its electronic properties and photophysical behavior. utm.my For 2-hydroxy-1-naphthaldehyde, a precursor to the title compound, a sensor developed from it exhibited absorption peaks at 320 nm and 370 nm in a DMSO-water solution. nih.gov

Many naphthaldehyde derivatives are fluorescent, a property that is highly dependent on their structure and environment. Some aromatic aldehydes, which are often known more for their phosphorescence, can fluoresce brightly in polar, hydroxylic solvents. researchgate.net For 2-substituted naphthaldehyde isomers, fluorescence typically originates from the ¹Lb excited state. researchgate.net

The introduction of substituents and the formation of derivatives like Schiff bases can dramatically alter the luminescence properties. For example, 2-(benzyloxy)-1-naphthaldehyde is known to exhibit both fluorescence and phosphorescence. utm.my Schiff bases derived from 2-hydroxy-1-naphthaldehyde are particularly interesting. They are often used as fluorescent chemosensors, where binding to metal ions like Al³⁺ can inhibit photoinduced electron transfer (PET) and "turn on" or enhance fluorescence emission. nih.gov Some of these Schiff base dyes also exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. crystallography.net This phenomenon is often coupled with excited-state intramolecular proton transfer (ESIPT). crystallography.net

The emission wavelength is also structurally dependent. In a study of 1,8-dihydroxy-2-naphthaldehyde, the fluorescence peak was found to shift significantly (e.g., from 602 nm to 513 nm) under the influence of an external electric field. Lanthanide complexes with Schiff bases from 2-hydroxy-1-naphthaldehyde can show characteristic luminescence of the metal ion due to efficient energy transfer from the ligand to the metal center. researchgate.net For 2-hydroxy-1-naphthaldehyde itself, the origin of the S₁ ← S₀ fluorescence excitation spectrum was measured in the gas phase at 26,668 cm⁻¹ (approx. 375 nm). bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis Methods for Phase Transitions and Stability Profiling

Thermal analysis techniques are pivotal in determining the thermal stability, decomposition pathways, and phase transitions of chemical compounds. For derivatives of this compound, particularly its Schiff base complexes, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed. iau.ird-nb.info

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comcelignis.com This technique provides valuable information about the thermal stability and composition of materials, including the presence of solvent molecules and the decomposition patterns of the compound. torontech.comcelignis.com

In the study of Schiff base derivatives of naphthaldehydes, TGA is used to corroborate the presence of associated water or solvent molecules, either coordinated to a metal center or held within the crystal lattice. iosrjournals.org The thermal decomposition of these compounds often occurs in distinct steps. For instance, the TGA thermograms of various nano-Schiff base metal complexes derived from 2-hydroxy-1-naphthaldehyde show multi-step decomposition patterns. iosrjournals.org The initial weight loss at lower temperatures (e.g., 30-100°C) typically corresponds to the removal of hydrated water molecules. Subsequent weight loss at higher temperatures can be attributed to the loss of coordinated water or other solvent molecules. iosrjournals.org The final decomposition stages at elevated temperatures involve the breakdown of the organic ligand itself, ultimately leaving a metal oxide residue. iosrjournals.org

For example, the thermal decomposition of certain Co(II) and Mn(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and valacyclovir (B1662844) proceeds in five steps, starting with the loss of hydrated water and ending with the formation of metal oxides above 700°C. iosrjournals.org Similarly, a dialdehyde (B1249045) derivative, 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde, and its metal complexes have been characterized by TGA to understand their thermal stability. iau.ir The analysis of epoxy resins based on naphthalene also utilizes TGA to assess thermal resistance, with many such materials showing stability up to approximately 250°C. d-nb.info

Table 1: TGA Decomposition Stages for Selected Schiff Base Complexes Derived from 2-Hydroxy-1-naphthaldehyde

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Assignment |

| Complex II (Mn) | 1 | 30.7 - 63.3 | - | - | Elimination of hydrated water |

| 2 | 64.3 - 203.2 | - | - | Removal of coordinated water | |

| 3-5 | 204.2 - 900 | - | - | Decomposition of organic part to MnO | |

| Complex III (Co) | 1 | 39.8 - 96.8 | - | - | Elimination of hydrated water |

| 2 | 97.8 - 232.5 | - | - | Removal of coordinated EtOH | |

| 3-5 | 233.5 - 929.6 | - | - | Decomposition of organic part to CoO |

Data sourced from a study on nanoSchiff base metal complexes. iosrjournals.org Specific mass loss percentages were not provided in the source text.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgtorontech.comqualitest.ae

In the context of this compound derivatives, DSC provides insights into their phase transitions and thermal stability. iau.ir For instance, the DSC analysis of epoxy resins derived from naphthalene-2,7-diol reveals distinct endothermic peaks corresponding to the total thermal degradation of the compounds at high temperatures (e.g., 333–345 °C). d-nb.info For Schiff base derivatives, DSC can be used to determine melting points and the thermal stability of the compounds. vulcanchem.com The technique is crucial in pharmaceutical applications for characterizing drug compounds and in polymer chemistry for studying curing processes. wikipedia.org

The DSC thermogram of a material can reveal both endothermic (heat-absorbing) and exothermic (heat-releasing) processes. A typical DSC curve plots heat flow against temperature, where peaks indicate thermal events. qualitest.ae The glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) are key parameters obtained from a DSC analysis. mdpi.com

Table 2: DSC Data for an Epoxy Resin Derivative of Naphthalene

| Compound | Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| 2,7-NAF.EP-POL | Endothermic Peak (Degradation) | 333-345 | 85 - 256 |

Data represents the thermal degradation of a cross-linked epoxy polymer derived from naphthalene-2,7-diol. d-nb.info

Thermogravimetric Analysis (TGA)

Elemental Analysis for Empirical Formula Verification

Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity.

For derivatives of this compound, such as Schiff bases and their metal complexes, elemental analysis is routinely performed to confirm their stoichiometry. iau.irekb.egrsc.org For example, in the synthesis of Schiff base metal complexes, elemental analysis helps to establish the metal-to-ligand ratio. iosrjournals.org Studies on palladium(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde used elemental analysis to determine that some complexes had a 1:1 metal-to-ligand stoichiometry, while others exhibited a 1:2 ratio. google.com

The results of elemental analysis for a copper(II) complex of a Schiff base derived from 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde are presented below, showing good agreement between the calculated and found percentages, thus confirming the proposed structure. iau.ir

Table 3: Elemental Analysis Data for a Copper(II) Schiff Base Complex

| Compound | Element | Calculated (%) | Found (%) |

| C₃₇H₄₂Cl₂CuN₂O₃·2H₂O | C | 60.61 | 60.38 |

| H | 6.32 | 6.49 | |

| N | 3.82 | 3.54 |

Data for a copper(II) complex with a Schiff base derived from 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde and cyclohexylamine. iau.ir

Chemical Reactivity and Derivatization Strategies of 2 Propoxy 1 Naphthaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, making it a versatile handle for synthesizing more complex molecules.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 2-propoxy-1-naphthaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds through a two-step mechanism: nucleophilic attack on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol. libretexts.org

A common example is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. organicmystery.com The reactivity of the aldehyde towards nucleophilic addition is influenced by both electronic and steric factors. The electron-donating propoxy group can slightly reduce the electrophilicity of the carbonyl carbon. libretexts.org

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Hydrogen Cyanide (HCN) | Cyanohydrin | Basic catalyst |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether |

| Alcohols (R-OH) | Hemiacetal/Acetal | Acid catalyst (e.g., dry HCl) organicmystery.com |

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

Condensation reactions are crucial for forming new carbon-carbon bonds. This compound readily participates in these reactions.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an enolizable ketone or ester in the presence of a base to form a β-hydroxy carbonyl compound, which then dehydrates to an α,β-unsaturated carbonyl compound. libretexts.org this compound can react with ketones like acetophenone (B1666503) in the presence of a base to yield chalcone (B49325) derivatives. researchgate.net The reaction is typically catalyzed by aqueous alkaline bases. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgnumberanalytics.com this compound can be condensed with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. sciensage.info The reaction is often catalyzed by a weak amine base like piperidine (B6355638). wikipedia.org

| Reaction | Reactant with Aldehyde | Catalyst | Initial Product | Final Product |

|---|---|---|---|---|

| Claisen-Schmidt | Enolizable Ketone/Ester | Strong Base (e.g., NaOH, KOH) | β-Hydroxy carbonyl | α,β-Unsaturated carbonyl |

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine, Amines) | α,β-Unsaturated product (after dehydration) | α,β-Unsaturated dinitrile, ester, etc. |

Formation of Schiff Bases and Imine Derivatives

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. ekb.eg This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov Schiff bases derived from substituted naphthaldehydes are significant in coordination chemistry and have been used to synthesize various metal complexes. iau.irrsc.org

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. lumenlearning.com The existing substituents on the ring, in this case, the aldehyde and propoxy groups, direct the position of the incoming electrophile.

The propoxy group (-OPr) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The aldehyde group (-CHO), on the other hand, is a deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.org The combined effect of these two groups will determine the regioselectivity of the substitution. Generally, the powerful activating effect of the alkoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it.

| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |

|---|---|---|---|

| -O-Propyl (Propoxy) | Activating | Ortho, Para | Resonance donation of lone pair electrons |

| -CHO (Aldehyde) | Deactivating | Meta | Inductive and resonance withdrawal of electrons |

Regioselective Modifications

Controlling the position of new functional groups on the naphthalene ring is a key challenge in the synthesis of specific derivatives. researchgate.net The regioselectivity of reactions on substituted naphthalenes is influenced by the nature and position of the existing substituents. researchgate.netchemistrysteps.com

For this compound, electrophilic substitution is expected to be directed by the strongly activating propoxy group. The positions ortho and para to the propoxy group are C3 and C4, respectively. However, the C3 position is sterically hindered by the adjacent aldehyde group at C1. Therefore, electrophilic attack is most likely to occur at the C4 position. Directed metalation-substitution strategies could potentially be employed to achieve substitution at other positions by temporarily blocking the more reactive sites or using directing metalating groups.

Synthetic Routes to Advanced Organic Materials and Intermediate Compounds (e.g., Chalcones, Barbiturates)

This compound serves as a versatile starting material for the synthesis of more complex molecules, including various advanced organic materials and important intermediate compounds. Its aldehyde functional group readily participates in a variety of condensation reactions, making it a valuable building block in organic synthesis.

Chalcones

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors in the biosynthesis of flavonoids and are studied for a wide range of biological activities. chemrevlett.comnih.gov The synthesis of chalcones often employs the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst. chemrevlett.comulpgc.es

In the context of this compound, novel chalcone derivatives have been synthesized. tandfonline.comutm.my One synthetic strategy involves the Claisen-Schmidt condensation of this compound with appropriate Mannich bases of 4-hydroxyacetophenone. tandfonline.comutm.my This reaction is typically catalyzed by a small amount of thionyl chloride (SOCl₂) in ethanol, producing the target chalcones in excellent yields, ranging from 83% to 98%. tandfonline.com

The general reaction scheme is as follows: 2-alkoxy naphthaldehyde derivatives are reacted with Mannich bases of 4-hydroxyacetophenone to furnish the desired chalcones. tandfonline.com The precursors, 2-alkyloxy-naphthaldehydes, can be obtained through the SN2 nucleophilic substitution reaction of 2-hydroxy-1-naphthaldehyde (B42665) with an alkyl halide under basic conditions. tandfonline.comutm.my

Table 1: Synthesis of Naphthyloxy Chalcones via Claisen-Schmidt Condensation

| Reactant 1 (Naphthaldehyde Derivative) | Reactant 2 (Mannich Base of 4-hydroxyacetophenone) | Catalyst/Solvent | Product (Chalcone) | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Mannich base with piperidine | SOCl₂ / Ethanol | Naphthyloxy chalcone with piperidine moiety | 83-98% | tandfonline.com |

| This compound | Mannich base with pyrrolidine (B122466) | SOCl₂ / Ethanol | Naphthyloxy chalcone with pyrrolidine moiety | 83-98% | tandfonline.com |

| This compound | Mannich base with morpholine (B109124) | SOCl₂ / Ethanol | Naphthyloxy chalcone with morpholine moiety | 83-98% | tandfonline.com |

| This compound | Mannich base with diethyl amine | SOCl₂ / Ethanol | Naphthyloxy chalcone with diethyl amine moiety | 83-98% | tandfonline.com |

Barbiturates

Barbiturates are a class of compounds derived from barbituric acid. mdpi.comirapa.org While direct synthesis from this compound is not extensively documented in the provided literature, a plausible and established route for creating naphthaldehyde-based barbiturates involves the Knoevenagel condensation. This reaction typically occurs between an aldehyde or ketone and a compound with an active methylene group, such as barbituric acid or its derivatives. researchgate.net

For instance, 2-hydroxy-1-naphthaldehyde has been successfully reacted with various barbituric acid derivatives to synthesize naphthaldehyde-based barbiturates. researchgate.net This reaction can be carried out under eco-friendly, solvent-free conditions using a biodegradable and biocompatible catalyst like chitosan-SO₃H. researchgate.net This method highlights the potential for this compound to undergo similar reactions. The aldehyde group of this compound would be expected to react with the active methylene group at the C-5 position of the barbituric acid ring. mdpi.com

The general reaction involves the condensation of the naphthaldehyde derivative with a barbituric acid derivative, leading to the formation of a new carbon-carbon double bond and the creation of a barbiturate-naphthaldehyde hybrid molecule. researchgate.net

Table 2: Plausible Synthesis of Barbiturate (B1230296) Derivatives from Naphthaldehydes

| Reactant 1 (Naphthaldehyde) | Reactant 2 (Active Methylene Compound) | Reaction Type | Catalyst Example | Product Class | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Barbituric acid derivatives | Knoevenagel Condensation | Chitosan-SO₃H | Naphthaldehyde-based barbiturates | researchgate.net |

| Aromatic Aldehyde | Barbituric acid | Knoevenagel Condensation | L-Proline | Chromeno-based barbituric acid derivatives | mdpi.com |

This synthetic pathway underscores the utility of this compound as a precursor for generating complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Coordination Chemistry and Metal Complexation of 2 Propoxy 1 Naphthaldehyde Derived Ligands

Design and Synthesis of Naphthalene-Aldehyde Based Ligands

The foundation for the ligands discussed herein is the synthesis of a specialized dialdehyde (B1249045), 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde. This compound is prepared through a modified method based on the work of Lindoy and Armstrong. iau.ir The synthesis involves the reaction of 2-hydroxynaphthaldehyde with 1,3-dichloro-2-propanol (B29581) in a basic medium. iau.ir In a typical procedure, 2-hydroxynaphthaldehyde is dissolved in hot ethanol (B145695), to which an aqueous solution of sodium hydroxide (B78521) is added. iau.ir The mixture is then treated with 1,3-dichloro-2-propanol and refluxed for an extended period, yielding the dialdehyde precursor. iau.ir This precursor serves as the building block for creating more elaborate ligand structures.

From the synthesized dialdehyde, 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde, new macro-acyclic Schiff base ligands can be prepared. iau.ir These ligands are formed via the condensation reaction of the dialdehyde with primary amines. Specifically, two distinct Schiff base ligands, designated as L1 and L2, have been synthesized by reacting the dialdehyde with aniline (B41778) and cyclohexylamine, respectively. iau.ir The reaction is typically carried out in a methanolic suspension at room temperature, catalyzed by a few drops of glacial acetic acid. iau.ir The resulting Schiff base precipitates from the solution and can be purified by recrystallization. iau.ir These reactions demonstrate the utility of the propoxy-containing naphthaldehyde derivative in forming stable imine linkages, a cornerstone of Schiff base chemistry.

The Schiff bases (L1 and L2) synthesized from 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde are designed as multi-dentate ligands. iau.ir Specifically, they are classified as N2O3 macro-acyclic ligands. iau.ir This denticity arises from the two imine nitrogen atoms (from the condensation with the amines) and the three oxygen atoms present in the ligand backbone (two from the original naphthaldehyde moieties and one from the hydroxyl group on the propoxy linker). iau.ir The structure of these ligands provides multiple coordination sites, allowing them to form stable complexes with a variety of metal ions.

Schiff Base Ligands Derived from 2-Propoxy-1-naphthaldehyde

Formation and Structural Characterization of Metal Complexes

The multi-dentate Schiff base ligands L1 and L2, derived from the propoxy-containing naphthaldehyde, readily form complexes with various metal ions. The formation of these complexes is typically achieved by reacting the Schiff base ligand with the corresponding metal salts (chlorides and nitrates) in a suitable solvent. iau.ir The resulting metal complexes are characterized using a suite of analytical techniques, including FT-IR, ¹H and ¹³C NMR, mass spectroscopy, and elemental analysis, to confirm their structure and composition. iau.ir

Research has demonstrated the successful synthesis of Ni(II), Co(II), and Cu(II) complexes using the Schiff base ligands L1 (derived from aniline) and L2 (derived from cyclohexylamine). iau.ir These complexes are prepared by reacting the respective ligand with metal chloride or nitrate (B79036) salts. iau.ir Spectroscopic and analytical data confirm the coordination of the metal ions to the ligand. For instance, in the nickel complexes, infrared spectroscopy shows a split pattern for the nitrate ion bands, indicating that the nitrate ion is coordinated to the Ni(II) center. iau.ir While complexes with Ni(II), Co(II), and Cu(II) have been synthesized and characterized, information regarding the complexation of these specific ligands with other transition metals such as Zn(II), Fe(II), Pd(II), Mn(II), or Cr(III) is not detailed in the available literature.

There is no available scientific literature detailing the complexation of Schiff base ligands derived from 2-[3-(2-Formylnaphthoxy)-2-hydroxypropoxy] naphthaldehyde with Group 13 metal ions such as Al³⁺, Ga³⁺, or In³⁺. This remains an area for potential future investigation.

The stoichiometry and coordination environment of the synthesized metal complexes have been inferred from elemental analysis, molar conductivity measurements, and spectroscopic data. iau.ir

Molar conductivity measurements in DMF were used to determine the electrolytic nature of the complexes. The results suggest varying stoichiometries for the different metal complexes, as summarized in the table below. iau.ir

| Complex | Molar Conductance (Ω⁻¹ mol⁻¹ cm²) | Inferred Electrolyte Type |

|---|---|---|

| NiL1 | 168 | 1:2 |

| NiL2 | 132 | 1:2 |

| CoL1 | 84 | 1:1 |

The characterization data from techniques such as FT-IR and NMR confirm the coordination of the ligand to the metal ions through the imine nitrogen and the oxygen atoms of the ligand backbone. iau.ir For example, shifts in the characteristic vibrational frequencies of the C=N (imine) group in the IR spectra upon complexation indicate the involvement of the nitrogen atom in coordination. iau.ir While specific coordination geometries are not definitively determined by X-ray crystallography in the primary study, the collective data from various analytical methods provide a foundational understanding of the structure of these novel complexes. iau.ir

Complexation with Group 13 Metal Ions (e.g., Al3+, Ga3+, In3+)

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical characteristics of metal complexes derived from this compound and related Schiff base ligands have been a subject of significant research interest. These studies, primarily conducted using techniques like cyclic voltammetry, provide valuable insights into the redox processes, electron transfer mechanisms, and the influence of the ligand structure and metal center on the complex's electronic properties.

The redox behavior of these complexes is highly dependent on the central metal ion and the specific coordination environment provided by the ligand. For instance, studies on tetradentate Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) and aliphatic diamines show that their Cu(II) complexes undergo a quasi-reversible, one-electron transfer process. koreascience.kr The electrochemical redox potentials and kinetic parameters are influenced by the chelate ring size of the Schiff base ligands. koreascience.kr

In a study involving Schiff bases derived from 2-[3-(2-Formylnaphthoxy)-2-hydroxy-propoxy] naphthaldehyde, the resulting Nickel(II) and Cobalt(II) complexes did not exhibit significant redox peaks, indicating a certain stability of their oxidation states under the experimental conditions. iau.ir Conversely, other Co(II) complexes with different Schiff base ligands have shown two redox processes attributed to the Co(II)/Co(I) couple, which can be reversible. mdpi.com For example, a Co(II) complex exhibited a reversible redox couple with cathodic and anodic peak potentials (Epc and Epa) in the range of 0.59–0.68 V and 0.68–0.76 V, respectively. mdpi.com

The solvent system also plays a crucial role in the electrochemical behavior. Studies on Co(II) complexes with N2SO donor Schiff-bases in non-aqueous media like acetonitrile (B52724) (AN) and a dichloromethane-dimethylsulfoxide (CH2Cl2-DMSO) mixture revealed one or two quasi-reversible oxidation peaks. researchgate.net The diffusion coefficients (D) for these complexes were found to be smaller in solvents with lower dielectric constants. researchgate.net

Furthermore, some copper(II) complexes of n-alkyl-2-hydroxy-1-naphthaldimine Schiff bases have demonstrated the ability to electrocatalytically reduce carbon dioxide at potentials around -0.90 V (versus Ag/AgCl). researchgate.net This highlights the potential of these complexes in activating small molecules.

The table below summarizes the electrochemical data for selected metal complexes derived from related naphthaldehyde Schiff bases.

| Complex Type | Metal Ion | Redox Process | Potential (V) vs. Ag/AgCl | Characteristics | Source(s) |

| N,N'-bis(2-hydroxy-1-naphthaldiminato)alkane | Cu(II) | Cu(II)/Cu(I) | - | Quasi-reversible, diffusion-controlled, one-electron transfer | koreascience.kr |

| Schiff Base Complex | Co(II) | Co(II)/Co(I) | Epc: 0.59–0.68, Epa: 0.68–0.76 | Reversible | mdpi.com |

| Schiff Base Complex | Cu(II) | Cu(II)/Cu(I) | Epc: 0.028–0.042 | Reversible | mdpi.com |

| n-alkyl-2-hydroxy-1-naphthaldimine | Cu(II) | CO2 Reduction | ~ -0.90 | Electrocatalytic | researchgate.net |

| N2SO Schiff-Base | Co(II) | Co(III)/Co(II) | ~1.15 - 1.26 | Quasi-reversible oxidation | researchgate.net |

Catalytic Applications of Metal Complexes

Metal complexes incorporating ligands derived from this compound and its parent compound, 2-hydroxy-1-naphthaldehyde, have emerged as effective catalysts in a variety of organic transformations. asianpubs.org The versatility of the Schiff base ligand allows for fine-tuning of the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. scispace.com

A significant area of application for these complexes is in oxidation reactions. nih.gov Copper(II) complexes, in particular, have been employed as catalysts for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. researchgate.net Studies have shown that mononuclear copper complexes can achieve high conversion rates with the aldehyde being the sole product. researchgate.net The catalytic efficiency in these systems has been correlated with the electrochemical properties of the complexes. researchgate.net Aerobic oxidation, using molecular oxygen, is another area where copper catalysts are prominent, facilitating the conversion of hydrocarbons like toluene (B28343) into benzaldehyde. nih.gov

Vanadium complexes with Schiff base ligands have also demonstrated notable catalytic activity. Oxovanadium(IV) complexes have been successfully used to catalyze the oxidation of benzoin (B196080) to benzil (B1666583) with hydrogen peroxide as the oxidant. science.gov

Beyond oxidation, these metal complexes have shown potential in other catalytic processes. The inherent stability and structural diversity of Schiff base metal complexes make them suitable for both homogeneous and heterogeneous catalysis. nih.gov For example, heterogenized catalysts have been prepared by grafting copper and nickel Schiff base complexes onto solid supports, which can be advantageous for catalyst recovery and reuse. researchgate.net

The table below provides examples of catalytic applications of related metal complexes.

| Catalyst Type | Metal Ion(s) | Reaction Type | Substrate | Product | Key Findings | Source(s) |

| Schiff Base Complex | Cu(II) | Alcohol Oxidation | Alcohols | Aldehydes | Mononuclear complex showed the highest conversion. | researchgate.net |

| Schiff Base Complex | Ni(II) | Alcohol Oxidation | Alcohols | Aldehydes | Used as a heterogenized catalyst. | researchgate.net |

| Oxovanadium(IV) Schiff Base Complex | V(IV) | Benzoin Oxidation | Benzoin | Benzil | Effective catalysis using H2O2 as an oxidant. | science.gov |

| Dicopper(II) Complex | Cu(II) | Benzylic Oxidation | Toluene | Benzaldehyde | Oxidation occurs via thermal decomposition of a peroxo intermediate. | nih.gov |

Supramolecular Chemistry and Molecular Recognition Applications of 2 Propoxy 1 Naphthaldehyde Scaffolds

Theoretical Insights into Supramolecular Interactions and Binding Phenomena

Computational chemistry provides a powerful lens for understanding the nuanced world of supramolecular interactions involving 2-propoxy-1-naphthaldehyde scaffolds. Theoretical methods, such as Density Functional Theory (DFT) and molecular docking, offer deep insights into the binding phenomena and non-covalent interactions that govern the formation of host-guest assemblies and molecular recognition events. These computational approaches allow for the detailed analysis of interaction energies, geometries, and the electronic properties of the molecules involved, complementing and guiding experimental findings.

Theoretical investigations into scaffolds closely related to this compound, particularly 2-hydroxy-1-naphthaldehyde (B42665) and its derivatives, have established a framework for understanding its interactive capabilities. researchgate.netresearchgate.net The primary forces at play in the supramolecular chemistry of these compounds are non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Density Functional Theory (DFT) Applications

DFT calculations are instrumental in elucidating the electronic structure and reactivity of naphthaldehyde-based systems. For analogous compounds like 2-hydroxy-1-naphthaldehyde, DFT has been used to study the strength of intramolecular hydrogen bonds and the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon critical to its fluorescent properties. researchgate.netresearchgate.net These studies reveal that the substitution pattern on the naphthalene (B1677914) ring significantly influences the strength of such interactions. researchgate.net

In the case of this compound, while it lacks the hydroxyl proton for intramolecular hydrogen bonding to the aldehyde oxygen, DFT is crucial for:

Optimizing Molecular Geometry: Determining the most stable conformation of the propoxy chain and its orientation relative to the naphthalene ring.

Calculating Molecular Electrostatic Potential (MEP): Mapping the electron density to identify electrophilic and nucleophilic regions, which predicts how the molecule will interact with other species. The aldehyde oxygen represents a region of high negative potential, making it a prime site for hydrogen bond acceptance.

Analyzing Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity in charge-transfer interactions.

Molecular Docking and Binding Site Analysis

Molecular docking simulations are a cornerstone for predicting the binding affinity and orientation of a ligand within a receptor's active site. Studies on related naphthaldehyde derivatives have successfully used docking to understand their biological activity. For instance, molecular docking was employed to investigate how 2-methoxy-1-naphthaldehyde (B1195280), a close analogue, interacts with the D14 strigolactone receptor protein. nih.gov These simulations identified key amino acid residues involved in the binding and helped rationalize the compound's inhibitory activity. nih.gov

For this compound, docking studies would similarly predict its binding mode with various biological targets or synthetic receptors. The naphthalene ring can participate in π-π stacking or hydrophobic interactions, while the aldehyde group can act as a hydrogen bond acceptor. The propoxy group contributes to the molecule's hydrophobicity and can influence its fit within a binding pocket.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, one can decompose the interactions into contributions from different atom-atom contacts. Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde have used this method to detail the supramolecular topology. researchgate.netnih.gov These analyses typically show a high percentage of H···H and C···H contacts, indicative of the importance of van der Waals forces, alongside significant H···O contacts representing hydrogen bonds. researchgate.net

For a hypothetical crystal structure of a this compound derivative, a Hirshfeld analysis would likely reveal the following distribution of intermolecular contacts, highlighting the dominant forces in its solid-state assembly.

Table 1: Illustrative Hirshfeld Surface Analysis Data for a Naphthaldehyde-Based Scaffold

| Interaction Type | Description | Typical Percentage Contribution |

| H···H | Represents van der Waals forces and general close contacts between hydrogen atoms. | 40 - 50% |

| C···H / H···C | Indicates π-stacking interactions and other van der Waals contacts involving carbon. | 35 - 45% |

| O···H / H···O | Corresponds to hydrogen bonding where the naphthaldehyde's oxygen acts as an acceptor. | 5 - 10% |

| C···C | Suggests the presence of π-π stacking interactions between naphthalene rings. | 1 - 5% |

| Other Contacts | Includes minor contributions from other atom-atom interactions. | < 2% |

Binding Energy and Interaction Geometries

Theoretical models can calculate the binding energies of host-guest complexes involving the this compound scaffold. These calculations quantify the stability of the supramolecular assembly. For example, in a simulated complex with a receptor, the binding energy would be decomposed into its constituent parts: electrostatics, van der Waals forces, and solvation energy.

The geometry of these interactions is also a key output. Theoretical studies can provide precise data on the distances and angles of hydrogen bonds or the offset distance in π-π stacking interactions, offering a detailed picture of the binding mode.

Table 2: Theoretical Binding Parameters for Naphthaldehyde Derivatives in a Model Receptor Site

This table conceptualizes the typical output from a molecular docking and binding energy calculation study, comparing this compound with its close chemical relatives. The values are illustrative, based on trends observed in computational studies of similar small molecules. nih.gov

| Compound | Binding Affinity (ΔG, kcal/mol) | Primary Non-Covalent Interactions with Receptor | Key Interacting Group(s) |

| 2-Hydroxy-1-naphthaldehyde | -7.5 (Illustrative) | Hydrogen Bonding, π-π Stacking | Hydroxyl (donor), Aldehyde (acceptor), Naphthalene ring (π) |

| 2-Methoxy-1-naphthaldehyde | -7.2 (Illustrative) | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking | Methoxy O (acceptor), Aldehyde (acceptor), Naphthalene ring (π) |

| This compound | -7.8 (Illustrative) | Enhanced Hydrophobic Interactions, Hydrogen Bonding, π-π Stacking | Propoxy group (hydrophobic), Aldehyde (acceptor), Naphthalene ring (π) |

| 1-Naphthaldehyde (B104281) | -6.5 (Illustrative) | Hydrogen Bonding, π-π Stacking | Aldehyde (acceptor), Naphthalene ring (π) |

Emerging Research Directions and Future Prospects

Integration in Advanced Functional Materials Science

The unique structure of 2-Propoxy-1-naphthaldehyde makes it a promising candidate for the development of advanced functional materials. ambeed.com Its naphthalene (B1677914) core, combined with the propoxy and aldehyde functional groups, provides a platform for creating materials with tailored optical and electronic properties.

Research is underway to incorporate this compound into materials for optoelectronic devices. ambeed.com These materials are essential for applications such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. ambeed.comgoogle.comgoogle.com.na The naphthalene moiety is known to contribute to the thermal stability and charge-transport properties of organic semiconductors. d-nb.info The specific substitutions on the naphthalene ring, such as the propoxy group in this compound, can be tuned to optimize the material's performance in these devices. ambeed.com For instance, derivatives of naphthaldehyde are being investigated as components in photoresist formulations for displays and as precursors for oxime ester photoinitiators used in photopolymerizable compositions. google.comgoogle.com.na

This compound serves as a valuable building block in the synthesis of novel functional polymers and dyes. ambeed.comsciforum.net The aldehyde group allows for a variety of chemical transformations, enabling the creation of complex polymeric structures and dye molecules. For example, naphthaldehyde derivatives are used in the synthesis of styryl pyrylium (B1242799) dyes, which exhibit broad absorption bands and have applications in imaging and as substitutes for traditional dyes. sciforum.net The incorporation of the this compound unit into polymer backbones can enhance properties such as thermal stability, moisture resistance, and photoluminescence. d-nb.inforesearchgate.net

Development of Optoelectronic Materials

Exploration of Novel Catalytic Systems Based on this compound and its Derivatives

There is growing interest in utilizing this compound and its derivatives to create new catalytic systems. The functional groups present in the molecule can be modified to design ligands for metal-based catalysts or to act as organocatalysts themselves. For instance, derivatives of naphthaldehydes are used to synthesize ligands for palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. nih.gov Research in this area also explores the use of naphthaldehyde derivatives in asymmetric catalysis, aiming to produce enantiomerically pure compounds. acs.org The development of heterogeneous catalysts based on modified naphthalene structures is another active area of investigation, offering advantages such as ease of separation and reusability. kashanu.ac.ir

Application of Advanced Computational Modeling for Predictive Design and Property Elucidation

Advanced computational modeling is becoming an indispensable tool for accelerating research on this compound and its derivatives. rsc.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) models are employed to predict the biological activity and physical properties of these compounds. semanticscholar.org Computational studies can guide the design of new derivatives with enhanced properties for specific applications, such as improved binding affinity to biological targets or optimized electronic properties for materials science. semanticscholar.orgresearchgate.net This predictive capability helps to streamline the experimental process, saving time and resources.

Exploration of New Reactivity Modes and Transformations of this compound

Chemists are continuously exploring new ways to utilize the reactivity of this compound. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions. smolecule.com Researchers are investigating novel reactions and transformations to synthesize new classes of compounds with unique structures and properties. This includes the development of new synthetic methodologies and the application of this compound in multicomponent reactions and cycloadditions to build complex molecular architectures. mdpi.combeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。